molecular formula C25H21NO4 B556933 Fmoc-Trans-3-Phenylazetidine-2-Carboxylic Acid CAS No. 204320-45-6

Fmoc-Trans-3-Phenylazetidine-2-Carboxylic Acid

Cat. No. B556933
M. Wt: 399.4 g/mol
InChI Key: SQMOPSBYDIMJRP-UHFFFAOYSA-N
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Description

Fmoc-Trans-3-Phenylazetidine-2-Carboxylic Acid is a chemical compound with the molecular formula C25H21NO4 . It is used in proteomics research .


Molecular Structure Analysis

The molecular weight of Fmoc-Trans-3-Phenylazetidine-2-Carboxylic Acid is 399.44 . The empirical formula is C25H21NO4 .


Physical And Chemical Properties Analysis

Fmoc-Trans-3-Phenylazetidine-2-Carboxylic Acid is a solid compound . It has a molecular weight of 399.5 and should be stored at 0-8°C .

Scientific Research Applications

  • Glycosylation of Fmoc Amino Acids : Fmoc amino acids, including those with unprotected carboxyl groups, have been glycosylated with sugar 1,2-trans-acetates under Lewis acid promotion. This method is significant in the synthesis of neoglycopeptides and can be applied in solid-phase peptide synthesis (Elofsson, Walse, & Kihlberg, 1991).

  • Preparation for Glycopeptide Synthesis : The glycosylation of N α-Fmoc amino acids with unprotected α-carboxyl group has been demonstrated, using carbohydrate 1,2-trans peracetates and Lewis acids. This produces glycosylated building blocks, suitable for stepwise synthesis of glycopeptides (Salvador, Elofsson, & Kihlberg, 1995).

  • Synthesis of Fmoc-Protected Morpholine-3-Carboxylic Acid : A practical route for synthesizing enantiopure Fmoc-protected morpholine-3-carboxylic acid has been developed, showing compatibility with solid-phase peptide synthesis. This is important for applications in peptidomimetic chemistry (Sladojevich, Trabocchi, & Guarna, 2007).

  • Synthesis of Fmoc-Protected Amino Acids and Short Peptides : Fmoc-modified amino acids and peptides have shown remarkable self-assembly features and are used in a variety of applications, including cell cultivation, bio-templating, and drug delivery. Their inherent hydrophobicity and aromaticity promote the association of building blocks (Tao, Levin, Adler-Abramovich, & Gazit, 2016).

  • Use in Hydrogelation and Self-Assembly : The development of hydrogels from the self-assembly of low molecular weight hydrogelators, like Fmoc-protected aromatic amino acids, has been explored. The study highlights the influence of side-chain modifications on self-assembly and hydrogelation behavior (Ryan, Doran, Anderson, & Nilsson, 2011).

Safety And Hazards

Fmoc-Trans-3-Phenylazetidine-2-Carboxylic Acid is classified as Aquatic Acute 1 and Aquatic Chronic 1 . It has a GHS09 pictogram, a warning signal word, and the hazard statement H410 . The precautionary statements are P273 and P501 .

properties

IUPAC Name

(2S,3S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-phenylazetidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO4/c27-24(28)23-21(16-8-2-1-3-9-16)14-26(23)25(29)30-15-22-19-12-6-4-10-17(19)18-11-5-7-13-20(18)22/h1-13,21-23H,14-15H2,(H,27,28)/t21-,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQMOPSBYDIMJRP-GGAORHGYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Trans-3-Phenylazetidine-2-Carboxylic Acid

CAS RN

204320-45-6
Record name Fmoc-trans-3-phenylazetidine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SP Kawatkar, M Gagnon, V Hoesch, C Tiong-Yip… - Bioorganic & medicinal …, 2016 - Elsevier
… The synthesis started from commercially available racemic FMOC trans-3-phenylazetidine-2-carboxylic acid, resulting in diastereomeric compounds (10 and 11) which were separated …
Number of citations: 16 www.sciencedirect.com

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